molecular formula C22H24N4O B5146620 1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate

1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate

Cat. No. B5146620
M. Wt: 360.5 g/mol
InChI Key: XOYWOINWVDPNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate involves its ability to inhibit specific enzymes and proteins that are involved in the progression of various diseases. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease, and also the activity of tyrosine kinase, which is involved in the progression of cancer.
Biochemical and Physiological Effects
1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate in lab experiments is its ability to selectively inhibit specific enzymes and proteins, which makes it a potential drug candidate for various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate. One of the future directions is to optimize the synthesis method to improve the yield and purity of the product. Another future direction is to investigate the potential of this compound as a drug candidate for other diseases such as diabetes and cardiovascular diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects in vivo.
Conclusion
In conclusion, 1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate is a promising chemical compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Its ability to selectively inhibit specific enzymes and proteins makes it a potential drug candidate for various diseases. Further research is needed to optimize the synthesis method, investigate its potential as a drug candidate for other diseases, and understand its mechanism of action and potential side effects in vivo.

Synthesis Methods

The synthesis method of 1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate involves the reaction of 1-(2-methylbenzyl)piperazine with 2-(1H-pyrazol-1-yl)benzoic acid in the presence of trifluoroacetic acid. This reaction results in the formation of the desired product, which is then purified using various techniques such as column chromatography.

Scientific Research Applications

1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(2-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-18-7-2-3-8-19(18)17-24-13-15-25(16-14-24)22(27)20-9-4-5-10-21(20)26-12-6-11-23-26/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYWOINWVDPNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylbenzyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.